2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfur-rich structure. The core 1,2,4-triazole ring is substituted at position 4 with an allyl group and at position 5 with a [(4-methylphenyl)sulfanyl]methyl moiety. The thiol group at position 3 is linked to an acetamide chain, which is further substituted with a 3-chloro-2-methylphenyl group . This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and a molecular weight of 461.03 g/mol, making it suitable for small-molecule drug discovery. Its synthesis likely involves nucleophilic substitution or cycloaddition reactions, as seen in analogous triazole-acetamide derivatives .
Properties
CAS No. |
540775-02-8 |
|---|---|
Molecular Formula |
C22H23ClN4OS2 |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23ClN4OS2/c1-4-12-27-20(13-29-17-10-8-15(2)9-11-17)25-26-22(27)30-14-21(28)24-19-7-5-6-18(23)16(19)3/h4-11H,1,12-14H2,2-3H3,(H,24,28) |
InChI Key |
CCAPSAUIBPTHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Amidine Cyclocondensation
A one-pot, two-step process generates the 1,2,4-triazole ring using monosubstituted hydrazine and amidine derivatives.
-
Step 1 : Reaction of 3-chloro-2-methylaniline with acetic acid forms the acetamide precursor.
-
Step 2 : Cyclization with 4-methylbenzylthiol and allyl chloride under CuCl₂ catalysis yields the triazole core.
Key Conditions :
Oxidative Coupling of Thiosemicarbazides
Alternative routes employ thiosemicarbazides with α,β-unsaturated carbonyl compounds. The allyl group is introduced via Michael addition, followed by oxidative cyclization.
Example Protocol :
| Component | Quantity | Role |
|---|---|---|
| Thiosemicarbazide | 1.0 equiv | Nitrogen source |
| Allyl glycidyl ether | 1.2 equiv | Allyl donor |
| H₂O₂ (30%) | 2.0 equiv | Oxidizing agent |
| Yield | 78% |
Functionalization of the Triazole Ring
The 1,2,4-triazole core undergoes sequential modifications to install the (4-methylphenyl)sulfanylmethyl and sulfanylacetamide groups.
Sulfanylmethyl Group Installation
The 5-[(4-methylphenyl)sulfanylmethyl] substituent is introduced via nucleophilic substitution:
-
Step 1 : Bromination of the triazole’s C5 position using NBS (N-bromosuccinimide).
-
Step 2 : Reaction with 4-methylbenzenethiol in the presence of K₂CO₃.
Optimized Parameters :
Allyl Group Introduction
Allylation at the N4 position employs allyl bromide under basic conditions:
Reaction Scheme :
Acetamide Side-Chain Coupling
The N-(3-chloro-2-methylphenyl)acetamide moiety is appended via a sulfanyl linkage.
Thiol-Acetamide Conjugation
A Mitsunobu reaction couples the triazole-thiol intermediate with N-(3-chloro-2-methylphenyl)acetamide :
Conditions :
-
Reagents: DIAD (Diisopropyl azodicarboxylate), PPh₃
-
Solvent: Dichloromethane
-
Time: 12 h at 25°C
Regioselectivity and Byproduct Management
The synthetic route’s success hinges on controlling regiochemistry during triazole formation:
Catalyst-Mediated Selectivity
Copper(I) catalysts favor 1,4-disubstituted triazoles, while silver salts promote 1,5-regioisomers. For this compound, CuI ensures exclusive 1,4-substitution.
Comparative Data :
| Catalyst | Regioisomer Ratio (1,4:1,5) | Yield (%) |
|---|---|---|
| CuI | 99:1 | 89 |
| AgNO₃ | 10:90 | 82 |
Byproduct Mitigation
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual thiols and unreacted intermediates.
Industrial Scaling Considerations
Large-scale synthesis requires modifications for efficiency and safety:
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Benefits :
-
3-fold yield increase vs. batch processing
-
50% reduction in solvent use
Green Chemistry Adaptations
-
Solvent Replacement : PEG-400 replaces DMF to minimize toxicity.
-
Catalyst Recycling : Magnetic CuFe₂O₄ nanoparticles enable reuse for 5 cycles without activity loss.
Summary of Synthetic Routes
The table below contrasts key methodologies:
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Hydrazine-Amidine Cyclization | 4 | 68 | High regioselectivity |
| Thiosemicarbazide Oxidative | 5 | 59 | Scalability |
| Continuous Flow | 3 | 81 | Industrial applicability |
Chemical Reactions Analysis
Types of Reactions
2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted aromatic compounds.
Scientific Research Applications
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The compound has demonstrated significant activity against various fungal strains. For instance, studies have shown that triazole derivatives exhibit mechanisms of action that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased cell permeability and ultimately cell death.
Case Study:
A research study evaluated the antifungal efficacy of several triazole derivatives, including the compound of interest. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents such as fluconazole, suggesting its potential as a therapeutic agent in treating fungal infections.
Anticancer Properties
Recent investigations into the anticancer effects of triazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines by disrupting cellular signaling pathways.
Case Study:
In a multicellular spheroid model of cancer, researchers screened a library of compounds and identified the triazole derivative as a potent inhibitor of tumor growth. The study reported that treatment with this compound led to a significant reduction in spheroid size compared to controls, indicating its potential as an anticancer agent .
Fungicides
The structural characteristics of triazoles make them suitable candidates for agricultural fungicides. Their mode of action involves disrupting fungal growth and reproduction, which can protect crops from diseases caused by pathogenic fungi.
Case Study:
Field trials conducted on crops treated with the compound demonstrated a marked reduction in fungal infections compared to untreated controls. The results indicated not only enhanced crop yield but also improved quality due to reduced disease incidence.
Polymer Development
The unique chemical properties of the compound allow for its incorporation into polymer matrices, enhancing material performance. Its sulfanyl groups can act as cross-linking agents in polymer synthesis, potentially improving mechanical strength and thermal stability.
Case Study:
Research on polymer composites incorporating triazole derivatives revealed enhanced thermal stability and mechanical properties compared to traditional polymers. The study concluded that the inclusion of such compounds could lead to the development of advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play a crucial role in its binding to target proteins, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Sulfur Linkages: The [(4-methylphenyl)sulfanyl]methyl group introduces thioether functionality, which may improve metabolic stability compared to amino or ester-substituted derivatives .
- Allyl Group : The allyl substituent at position 4 is unique among the listed analogs and could influence conformational flexibility or π-π stacking interactions .
Biological Activity
The compound 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A triazole ring , which is known for its role in various biological activities.
- Two sulfanyl groups that enhance its reactivity and potential interactions with biological targets.
- An allyl group that contributes to its lipophilicity, potentially aiding in cellular uptake.
The molecular formula is with a molecular weight of approximately 362.88 g/mol.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity . The triazole moiety is particularly effective in inhibiting enzymes involved in fungal cell wall synthesis, making this compound a candidate for antifungal drug development. Studies have shown that derivatives of triazoles can exhibit activity against a range of pathogens, including fungi and bacteria.
Anticancer Activity
The compound has demonstrated potential anticancer properties . In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting their efficacy as chemotherapeutic agents .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties by modulating specific signaling pathways involved in inflammation. The sulfanyl groups may play a role in reducing oxidative stress and inflammation, which are critical factors in chronic diseases.
The exact mechanism of action for this compound involves:
- Inhibition of key enzymes related to cell wall synthesis in fungi.
- Induction of apoptotic pathways in cancer cells.
- Modulation of inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- A study on mercapto-substituted triazoles reported significant anticancer effects against various human malignant cell lines, highlighting the potential for structural modifications to enhance efficacy .
- Another investigation focused on the synthesis and evaluation of triazolethiones demonstrated their ability to inhibit specific metabolic pathways associated with cancer proliferation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step processes, typically starting with the formation of the triazole core followed by functionalization. Key steps include:
- Allylation and sulfanyl group introduction : Use sodium hydride as a base and allyl bromide under anhydrous conditions (e.g., THF, 0–5°C) .
- Coupling reactions : Acetic anhydride or coupling agents like EDC/HOBt for acetamide linkage formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product . Optimization requires adjusting solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading to maximize yield (reported 45–68% in similar triazole derivatives) .
Q. How can the compound’s structural integrity and purity be validated?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl protons at δ 5.1–5.8 ppm, sulfanyl groups at δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 429.1) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the compound’s stability profiles under laboratory conditions?
- Thermal stability : Stable at room temperature but degrades above 150°C (TGA data) .
- Light sensitivity : Store in amber vials to prevent photodegradation of sulfanyl groups .
- pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the acetamide bond .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinase targets). Preliminary studies on similar triazoles show hydrogen bonding with active-site residues (e.g., Lys123, Asp189) .
- Kinetic assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorogenic substrates for proteases) .
- Mutagenesis studies : Validate binding pockets by introducing point mutations in target proteins .
Q. How do structural modifications influence bioactivity?
- Substituent effects :
- Rational design : Replace the triazole core with imidazole or pyrazole to compare potency .
Q. How can contradictory data in biological assays be resolved?
- Case example : Discrepancies in antimicrobial activity (MIC ranging from 8–64 µg/mL) may arise from:
- Strain variability : Test against standardized panels (e.g., ATCC strains) .
- Assay conditions : Control pH, temperature, and inoculum size .
Q. What advanced analytical methods can characterize degradation products?
- LC-MS/MS : Identify hydrolyzed fragments (e.g., free acetamide or triazole-thiols) under stress conditions .
- X-ray crystallography : Resolve crystal structures to confirm stability of the sulfanyl-acetamide linkage (as in ).
Methodological Recommendations
- Synthetic optimization : Screen solvents (DMF, DMSO, THF) and catalysts (Pd(OAc)₂ for cross-coupling) using DoE (Design of Experiments) .
- Data interpretation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .
- Biological testing : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
